molecular formula C18H15F3N4O3 B4148604 N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide

N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide

Cat. No.: B4148604
M. Wt: 392.3 g/mol
InChI Key: YCOAMCAHSAPMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a trifluoromethyl group and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazolidinyl ring, introduction of the trifluoromethyl group, and coupling with isonicotinamide. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form new derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The trifluoromethyl and isonicotinamide groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with parameters like temperature, pressure, and solvent choice being critical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The trifluoromethyl group and imidazolidinyl ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-imidazolidinyl]cyclopropanecarboxamide
  • N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-imidazolidinyl]-2,2-dimethylpropanamide

Uniqueness

Compared to similar compounds, N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the isonicotinamide moiety contributes to its potential therapeutic applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3/c1-11(12-5-3-2-4-6-12)25-15(27)17(18(19,20)21,24-16(25)28)23-14(26)13-7-9-22-10-8-13/h2-11H,1H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOAMCAHSAPMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide
Reactant of Route 4
N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide
Reactant of Route 5
N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide
Reactant of Route 6
N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.